7-Iodo-6-methoxy-4-methyl-1H-indazole
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Overview
Description
7-Iodo-6-methoxy-4-methyl-1H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring. This compound is characterized by the presence of iodine, methoxy, and methyl substituents on the indazole core, which can significantly influence its chemical properties and biological activities.
Mechanism of Action
Target of Action
Indazole-containing heterocyclic compounds have been found to have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . They can also be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .
Mode of Action
Indazoles, both natural and synthetic, show various biologically vital properties . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .
Biochemical Pathways
Indazole-containing compounds have been found to interact with various biochemical pathways, influencing cell biology and contributing to their medicinal properties .
Result of Action
Indazole-containing compounds have been found to exhibit various biological activities, including anti-inflammatory, analgesic, antipyretic, and hypotensive activities in rats and mice, as well as moderate platelet antiaggregating effects in vitro .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Iodo-6-methoxy-4-methyl-1H-indazole can be achieved through various methods. One common approach involves the iodination of 6-methoxy-4-methyl-1H-indazole. This can be done using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite under acidic conditions . Another method involves the cyclization of appropriate precursors, such as 2-iodo-4-methoxyaniline and methylhydrazine, under reflux conditions in the presence of a suitable catalyst .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
7-Iodo-6-methoxy-4-methyl-1H-indazole undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the iodine atom.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide under basic conditions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions include substituted indazoles, indazole oxides, and reduced indazole derivatives .
Scientific Research Applications
7-Iodo-6-methoxy-4-methyl-1H-indazole has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
6-Methoxy-4-methyl-1H-indazole: Lacks the iodine substituent, which may result in different chemical and biological properties.
7-Bromo-6-methoxy-4-methyl-1H-indazole: Similar structure but with a bromine atom instead of iodine, potentially leading to different reactivity and biological activity.
7-Chloro-6-methoxy-4-methyl-1H-indazole: Contains a chlorine atom, which can also influence its properties.
Uniqueness
The presence of the iodine atom in 7-Iodo-6-methoxy-4-methyl-1H-indazole makes it unique compared to its analogs. Iodine can enhance the compound’s reactivity and may impart distinct biological activities, making it a valuable compound for research and development .
Properties
IUPAC Name |
7-iodo-6-methoxy-4-methyl-1H-indazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9IN2O/c1-5-3-7(13-2)8(10)9-6(5)4-11-12-9/h3-4H,1-2H3,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJZNPRKYXOJSAA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C2=C1C=NN2)I)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9IN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30857029 |
Source
|
Record name | 7-Iodo-6-methoxy-4-methyl-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30857029 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.08 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1352397-67-1 |
Source
|
Record name | 7-Iodo-6-methoxy-4-methyl-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30857029 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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